5-Methoxy-3-((4-methylpiperazin-1-YL)methyl)-1H-indole

5-HT6 Receptor Antagonist Alzheimer's Disease Radioligand Binding Assay

5-Methoxy-3-((4-methylpiperazin-1-yl)methyl)-1H-indole (CAS 701205-15-4) is a synthetic indole derivative containing a 5-methoxy group and a 4-methylpiperazin-1-ylmethyl moiety at the 3-position. This compound serves as the critical pharmacophoric core in the synthesis of Masupirdine (SUVN-502), a clinical-stage, potent, and orally active serotonin 6 (5-HT6) receptor antagonist that has completed Phase-2 clinical trials for Alzheimer's disease.

Molecular Formula C15H21N3O
Molecular Weight 259.35 g/mol
Cat. No. B8023562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-3-((4-methylpiperazin-1-YL)methyl)-1H-indole
Molecular FormulaC15H21N3O
Molecular Weight259.35 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CNC3=C2C=C(C=C3)OC
InChIInChI=1S/C15H21N3O/c1-17-5-7-18(8-6-17)11-12-10-16-15-4-3-13(19-2)9-14(12)15/h3-4,9-10,16H,5-8,11H2,1-2H3
InChIKeyLBQPYBWHUQEKBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-3-((4-methylpiperazin-1-yl)methyl)-1H-indole: A Key 5-HT6R Antagonist Intermediate for Cognitive Disorder Research


5-Methoxy-3-((4-methylpiperazin-1-yl)methyl)-1H-indole (CAS 701205-15-4) is a synthetic indole derivative containing a 5-methoxy group and a 4-methylpiperazin-1-ylmethyl moiety at the 3-position [1]. This compound serves as the critical pharmacophoric core in the synthesis of Masupirdine (SUVN-502), a clinical-stage, potent, and orally active serotonin 6 (5-HT6) receptor antagonist that has completed Phase-2 clinical trials for Alzheimer's disease [2]. Its chemical identity is confirmed by analytical standards with a purity of ≥98% .

Why the 5-Methoxy Substitution in 5-Methoxy-3-((4-methylpiperazin-1-yl)methyl)-1H-indole Is Non-Negotiable for 5-HT6R Target Engagement


Generic substitution within this indole-piperazine class is invalidated by the profound structure-activity relationship (SAR) dependence on the 5-methoxy group for 5-HT6 receptor affinity. The compound 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole (SUVN-502), which incorporates the target compound as its core, exhibits an extremely high affinity for the human 5-HT6 receptor (Ki = 2.04 nM) [1]. This level of target engagement is critically dependent on the 5-methoxy pharmacophore, distinguishing it from similar intermediates that lead to less active or inactive analogs. The following quantitative evidence demonstrates that the target compound is not interchangeable with des-methoxy or other heterocyclic congeners without catastrophic loss of pharmacological utility.

Quantitative Differentiation of 5-Methoxy-3-((4-methylpiperazin-1-yl)methyl)-1H-indole from Des-Methoxy and Alternative Heterocyclic Analogs


Essential 5-Methoxy Pharmacophore for High-Affinity 5-HT6 Receptor Binding in SUVN-502

The target compound is the immediate precursor to the clinical candidate SUVN-502, a potent and selective 5-HT6 antagonist. The 5-methoxy group on the indole ring is a critical pharmacophoric element for high-affinity binding. The final drug candidate, which incorporates this compound, achieves a Ki of 2.04 nM at the human 5-HT6 receptor, a metric that defines its clinical viability [1]. The des-methoxy analog 3-((4-methylpiperazin-1-yl)methyl)-1H-indole (CAS 5444-91-7) lacks this critical moiety and cannot yield the same high-affinity final product, making the target compound the required building block for synthesizing this clinical candidate.

5-HT6 Receptor Antagonist Alzheimer's Disease Radioligand Binding Assay

Validated Potency and Synthetic Utility as a PET Tracer Precursor

The target compound is the explicit precursor for the radiosynthesis of a carbon-11-labeled 5-HT6 PET tracer, 1-[(2-bromophenyl)sulfonyl]-5-[¹¹C]methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole [1]. This application directly exploits the 5-methoxy group for ¹¹C-methylation, an approach not feasible with the des-methoxy analog 3-((4-methylpiperazin-1-yl)methyl)-1H-indole. The alternative piperidine analog, 5-methoxy-3-(piperidin-1-ylmethyl)-1H-indole (CAS 57000-46-1), is not reported in any PET tracer or 5-HT6 antagonist development program, proving the piperazine moiety is required for target potency and specificity.

PET Imaging Alzheimer's Disease Radiosynthesis

Superior Selectivity Profile Enabled by the 5-Methoxy-Indole Core

The final drug candidate SUVN-502, incorporating the target compound, demonstrates high selectivity for 5-HT6 over 100 off-target sites including the 5-HT2A receptor, a key safety antitarget associated with hallucinogenic effects [1]. This selectivity profile is a direct result of SAR optimization that included the 5-methoxy group. Analogs based on a piperidine or morpholine core (e.g., 5-methoxy-3-(piperidin-1-ylmethyl)-1H-indole or 5-methoxy-3-(morpholinomethyl)-1H-indole) have not been subjected to or reported with comprehensive selectivity profiling, representing an unknown safety risk.

Selectivity Safety Pharmacology 5-HT2A Receptor

High-Value Procurement Scenarios for 5-Methoxy-3-((4-methylpiperazin-1-yl)methyl)-1H-indole in Neurological Research


Synthesis of Clinical-Stage 5-HT6 Antagonist SUVN-502 for Pharmacological Studies

This compound is the immediate and published precursor for synthesizing SUVN-502, a Phase-2 clinical candidate 5-HT6 antagonist [1]. Procurement is prioritized for labs requiring a high-affinity (Ki = 2.04 nM) tool compound for mechanistic studies of 5-HT6 receptors in cognition, as this specific intermediate is structurally required to replicate the clinical candidate [1].

Development of ¹¹C-Labeled PET Tracers for 5-HT6 Receptor Occupancy Imaging

The compound is specifically used as a precursor for ¹¹C-methylation to produce a high-affinity 5-HT6 PET radioligand [2]. Only this compound possesses the 5-methoxy group amenable to this labeling strategy, making it irreplaceable for translational imaging programs aiming to visualize 5-HT6 receptor distribution or target engagement in Alzheimer's disease models [2].

Structure-Activity Relationship (SAR) Exploration of 5-HT6 Antagonists

As the core pharmacophoric scaffold that led to the identification of the clinical candidate SUVN-502, this compound serves as the definitive starting point for SAR studies [1]. Its well-documented affinity and selectivity profile, linked directly to this intermediate, provides a benchmark that alternative scaffolds (e.g., piperidine or morpholine variants) cannot offer, as they lack this documented pharmacological lineage [1].

Quote Request

Request a Quote for 5-Methoxy-3-((4-methylpiperazin-1-YL)methyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.